1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and may require the use of protecting groups to ensure selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. The benzodioxole moiety may also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar compounds include:
Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-: This compound shares the benzodioxole and piperidine moieties but differs in the central core structure.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-: Similar in having the benzodioxole group, but with a pyrrolidine ring instead of piperidine.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: This compound also contains the benzodioxole and piperidine moieties but has a different linkage between them.
Properties
Molecular Formula |
C20H19N5O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c21-17(26)11-4-7-25(8-5-11)20-23-18-16(19(27)24-20)13(3-6-22-18)12-1-2-14-15(9-12)29-10-28-14/h1-3,6,9,11H,4-5,7-8,10H2,(H2,21,26)(H,22,23,24,27) |
InChI Key |
XAPTXUAVIHUNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.